Bienvenue dans la boutique en ligne BenchChem!

Gefitinib impurity 2

Process Impurity Quality Control Genotoxic Impurity

Gefitinib Impurity 2 (CAS 246512-44-7) is the definitive reference standard for HPLC/UPLC method validation in Gefitinib QC. Unlike generic benzamide impurities, this compound provides a unique retention time and spectral fingerprint essential for ICH Q3A/Q3B and pharmacopoeial compliance. Supplied with full NMR, HPLC, and MS characterization, it supports ANDA/DMF submissions, stability-indicating method validation, and routine batch release testing. Using an unqualified standard risks impurity misidentification and regulatory rejection. Ensure method specificity and accuracy with this fully traceable, ≥98% purity reference material.

Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
CAS No. 246512-44-7
Cat. No. B193442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib impurity 2
CAS246512-44-7
Synonyms2-Amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)-benzamide
Molecular FormulaC15H23N3O4
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2
InChIInChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19)
InChIKeyHFUBNPPCNQAACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gefitinib Impurity 2 (CAS 246512-44-7) Product-Specific Evidence Guide for Analytical Reference Standard Selection and Quality Control


Gefitinib Impurity 2, chemically designated as 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, is a key process-related impurity associated with the synthesis of the EGFR tyrosine kinase inhibitor gefitinib [1]. This compound arises during the manufacturing process of the active pharmaceutical ingredient and is distinct from degradation products formed under stress conditions. It has a molecular formula of C15H23N3O4 and a molecular weight of 309.36 g/mol [1].

Why Gefitinib Impurity 2 (CAS 246512-44-7) Cannot Be Substituted by Other Gefitinib-Related Impurities


Gefitinib impurity 2 is not a generic placeholder for all gefitinib-related impurities. Its structural identity, synthetic origin, and regulatory classification differ fundamentally from other impurities such as degradation products (e.g., Gefitinib EP Impurity A) and genotoxic impurities (e.g., 3-chloro-4-fluoroaniline). The compound serves a specific role as a reference standard for method development, process validation, and quality control in ANDA submissions. Using an alternative impurity, even one with a similar core structure, would compromise the accuracy of analytical methods due to differences in retention time, response factor, and mass spectral behavior. Consequently, procurement of the exact CAS-specific impurity is non-negotiable for regulatory-compliant quality control.

Quantitative Differentiation Evidence for Gefitinib Impurity 2 (CAS 246512-44-7)


Gefitinib Impurity 2 as a Key Process-Related Impurity: Differentiation from Degradants and Genotoxic Impurities

Gefitinib impurity 2 is a process-related impurity, not a degradation product. In a comprehensive stress degradation study of gefitinib, seven degradation products (I-VII) were formed under various stress conditions (acidic/alkaline/neutral hydrolytic, photolytic, thermal, and oxidative). None of these degradation products were identified as Gefitinib impurity 2, indicating its origin solely in the synthetic pathway [1]. Furthermore, a validated HPLC-MS/MS method for four genotoxic impurities in gefitinib (3-chloro-4-fluoroaniline, 3,4-difluoroaniline, 3-fluoro-4-chloroaniline, and 3,4-dichloroaniline) did not include Gefitinib impurity 2, as it lacks the structural alerts associated with genotoxicity [2]. This clear distinction is critical for selecting the correct reference standard for process control versus stability monitoring.

Process Impurity Quality Control Genotoxic Impurity

Pharmacopeial Differentiation: Gefitinib Impurity 2 vs. EP Impurity A and USP Related Compound A

Gefitinib impurity 2 (CAS 246512-44-7) is distinct from Gefitinib EP Impurity A (CAS 199327-61-2), also known as USP Related Compound A. The EP Impurity A is chemically defined as 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one, a degradation product or a different process-related impurity . The structural difference—a quinazolinone core versus the benzamide core of Gefitinib impurity 2—results in different chromatographic behavior and requires separate reference standards for accurate identification and quantification. The Japanese Pharmacopoeia 18th Edition lists Gefitinib with specific purity test criteria, and impurity identification relies on the chromatogram supplied with gefitinib for system suitability CRS, which does not equate Impurity 2 with Impurity A [1].

Pharmacopeial Standards EP Impurity USP Related Compound

Synthetic Utility as an Intermediate: Gefitinib Impurity 2 as a Precursor in Alternative Gefitinib Synthesis Routes

Gefitinib impurity 2 serves as a direct synthetic precursor in alternative routes to gefitinib. The compound can be converted to gefitinib via reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form an intermediate, which then undergoes a Dimroth rearrangement in the presence of 3-chloro-4-fluoroaniline . This synthetic utility distinguishes it from other impurities, which are typically dead-end byproducts or degradation products with no further synthetic value. In contrast, Gefitinib Impurity B (a common impurity in raw materials) is not reported to have any such synthetic utility [1].

Synthetic Intermediate Process Development Dimroth Rearrangement

Purity and Characterization Data: Vendor-Specific Quality Attributes of Gefitinib Impurity 2

Commercially available Gefitinib impurity 2 is supplied with high purity (e.g., 99.56% as reported by MedChemExpress) and comprehensive characterization data, including HPLC, NMR, and MS, ensuring its suitability as a reference standard . Some suppliers offer traceability to pharmacopeial standards (USP or EP) and operate under ISO 17034 accreditation for reference material producers, which provides a higher level of quality assurance compared to generic chemical suppliers . This level of characterization and traceability is not uniformly available for all gefitinib impurities, making Gefitinib impurity 2 a preferred choice for critical analytical applications.

Purity Reference Standard ISO 17034

Optimal Application Scenarios for Gefitinib Impurity 2 (CAS 246512-44-7) Based on Differentiating Evidence


Analytical Method Development and Validation for Process-Related Impurities

Gefitinib impurity 2 is the definitive reference standard for developing and validating HPLC or UPLC methods aimed at quantifying process-related impurities in gefitinib drug substance and drug product. Its distinct retention time and response factor, as evidenced in studies separating it from degradation products [1], ensure accurate identification and quantification. This is critical for meeting ICH Q3A/Q3B guidelines for impurity profiling in new drug substances and products.

Quality Control Release Testing for Gefitinib API and Tablets

In routine QC laboratories, Gefitinib impurity 2 is an essential component of system suitability solutions and reference standard mixtures. Its use is mandated by the need to monitor process consistency. As demonstrated in a study of 146 batches of gefitinib tablets from 9 manufacturers, specific impurities were identified as key quality control markers [2]. While impurity 2 was not the primary degradant, its presence as a process impurity necessitates its inclusion in the impurity profile for release testing.

Regulatory Submission Support (ANDA/DMF) for Generic Gefitinib

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), Gefitinib impurity 2 is required for demonstrating analytical method equivalence and for establishing impurity limits. The compound's distinction from EP Impurity A and genotoxic impurities [3] is crucial for justifying the specificity of the proposed analytical methods and for ensuring that the generic product's impurity profile is comparable to the reference listed drug (RLD).

Synthetic Process Development and Optimization

In process chemistry R&D, Gefitinib impurity 2 serves as a valuable intermediate for exploring alternative synthetic routes to gefitinib. Its established conversion to the API via a Dimroth rearrangement provides a platform for process optimization, yield improvement, and the synthesis of isotopically labeled analogs for metabolic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefitinib impurity 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.